Product packaging for Isoscutellarein 6-galactoside(Cat. No.:CAS No. 82014-23-1)

Isoscutellarein 6-galactoside

Cat. No.: B1222789
CAS No.: 82014-23-1
M. Wt: 448.4 g/mol
InChI Key: RKEQWDAUYLDNEU-JVJUFRIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoscutellarein 6-galactoside is a flavonoid compound present in various plant species, including those from the Stachys and Sideritis genera . It has a molecular formula of C21H20O11 and is a galactosylated derivative of the aglycone isoscutellarein (5,7,8,4'-tetrahydroxyflavone) . This compound is of significant interest in phytochemical and pharmacological research due to its potential bioactivities. Research into its parent compound, isoscutellarein, has demonstrated potent inhibitory activity against influenza virus sialidase, with an IC50 of 20 µM, and has shown significant anti-influenza virus activity in vivo . Furthermore, plant extracts containing isoscutellarein derivatives have been studied for their broad biological potential, which includes antioxidant, digestive enzyme inhibitory (α-glucosidase, α-amylase), and antiproliferative effects against various human cancer cell lines . As a naturally occurring acylated flavonoid, this compound falls into a class of metabolites known for enhanced stability and bioavailability, which can improve their interaction with lipophilic cellular targets and is a key focus in natural product drug discovery . This product is provided as a high-purity chemical standard to support reliable and reproducible results in your investigative work. It is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1222789 Isoscutellarein 6-galactoside CAS No. 82014-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82014-23-1

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7,8-trihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-11-14(25)17(28)19(30)21(32-11)13-15(26)12-9(24)5-10(7-1-3-8(23)4-2-7)31-20(12)18(29)16(13)27/h1-5,11,14,17,19,21-23,25-30H,6H2/t11-,14+,17+,19-,21+/m1/s1

InChI Key

RKEQWDAUYLDNEU-JVJUFRIASA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

6-C-galactopyranosyl-iso-scutellarein
6-C-galactopyranosylisoscutellarein
isoscutellarein 6-galactoside

Origin of Product

United States

Occurrence, Distribution, and Ecological Context of Isoscutellarein 6 Galactoside

Botanical Sources and Phytogeographical Distribution of Isoscutellarein (B191613) 6-galactoside

The distribution of Isoscutellarein 6-galactoside in nature is a subject of ongoing research, providing insights into the evolutionary pressures that have shaped the production of such secondary metabolites in plants. ontosight.ai Phytogeographical distribution analysis is a key tool for understanding the spatial distribution of plant species and the factors influencing it. mdpi.com

Isoscutellarein and its derivatives have been identified in several plant genera, most notably within the Lamiaceae (mint) family.

Scutellaria : The genus Scutellaria (skullcap) is a significant source of flavonoids, including derivatives of isoscutellarein. nih.govresearchgate.net Species such as Scutellaria baicalensis and Scutellaria barbata are well-studied for their rich flavone (B191248) content. nih.gov A study on seven Scutellaria species, including S. baicalensis, S. barbata, S. wrightii, and S. racemosa, identified a rare isomer, isoscutellarein 8-O-β-glucuronopyranoside, in the stems and leaves of several species. nih.gov

Stachys : Various species of the genus Stachys have been found to contain isoscutellarein derivatives. For instance, Stachys aegyptiaca contains Isoscutellarein 7-O-allosyl-(1→2)-β-D-glucoside and its acetylated form. semanticscholar.org

Sideritis : Isoscutellarein-7-O-[allosyl (1→2) glucoside] has been isolated from Sideritis leucantha. acs.org

Rhododendron : In the petals of Rhododendron pulchrum, isoscutellarein and its glycosides are among the identified flavonoid metabolites. nih.gov

Helicteres : A derivative, isoscutellarein 4'-methyl ether 8-(6”-n-butylglucuronide), has been noted in Helicteres isora from the Sterculiaceae family. innovareacademics.in

Table 1: Genera and Species Containing this compound and its Derivatives

Genus Species Derivative(s) Family
Scutellaria baicalensis, barbata, etc. Isoscutellarein 8-O-β-glucuronopyranoside Lamiaceae
Stachys aegyptiaca Isoscutellarein 7-O-allosyl-(1→2)-β-D-glucoside Lamiaceae
Sideritis leucantha Isoscutellarein-7-O-[allosyl (1→2) glucoside] Lamiaceae
Rhododendron pulchrum Isoscutellarein and its glycosides Ericaceae

Plants containing isoscutellarein derivatives have a history of use in traditional medicine. nih.gov For example, extracts from the aerial parts of Scutellaria barbata are used in Eastern medicine for various ailments. nih.gov The ethnobotanical relevance of these plants often guides modern scientific research into their phytochemical constituents and biological activities. mdpi.com While specific ethnobotanical uses for this compound itself are not detailed, the plants in which it and its derivatives are found are often part of traditional medicinal practices. semanticscholar.org

Organ-Specific Accumulation and Developmental Dynamics of this compound

The accumulation of flavonoids, including derivatives of isoscutellarein, is often specific to certain plant organs and can change throughout the plant's life cycle. nih.govmdpi.com

Quantitative analysis of plant hormones and other metabolites in crude plant extracts can be performed using techniques like high-performance liquid chromatography-mass spectrometry. nih.gov Studies on Scutellaria species have revealed distinct organ-specific metabolite profiles. nih.gov For instance, in seven Scutellaria species analyzed, 4'-hydroxyflavones, the class to which isoscutellarein belongs, were found to accumulate exclusively in the aerial parts (stems and leaves), while 4'-deoxyflavones were primarily found in the roots. nih.gov One study identified the accumulation of isoscutellarein 8-O-β-glucuronopyranoside in the stems and leaves of several Scutellaria species, but not in their roots. nih.gov

A study on Scutellaria barbata showed that the aerial parts mainly accumulate flavonoids with a 4'-hydroxyl group, whereas the roots accumulate flavonoids without this group. nih.gov

Table 2: Organ-Specific Accumulation of Isoscutellarein Derivatives in Scutellaria Species

Plant Part Flavonoid Type Specific Compound Example
Stems and Leaves 4'-hydroxyflavones Isoscutellarein 8-O-β-glucuronopyranoside

The concentration and composition of flavonoids in plants can be significantly influenced by the phenological stage of the plant. itjfs.com Research on Scutellaria baicalensis has shown that the accumulation of major flavonoids in the stems and leaves follows a dynamic pattern, with rapid accumulation after the appearance of true leaves. mdpi.com The content of these flavonoids can fluctuate, showing an "M" shaped curve, suggesting that the optimal harvest time for stems and leaves might be during the initial or later phases of the reproductive stage. mdpi.com In Scutellaria barbata, the flavonoid content in the aerial parts peaks in the spring during vigorous vegetative growth, while the roots accumulate the most flavonoids in the autumn. nih.gov Similarly, a study on Buddleja saligna found that samples collected during the flowering stage had a higher concentration of bioactive compounds compared to those from the fruiting and vegetative stages. itjfs.com

Environmental and Biotic Factors Modulating this compound Content

The production of secondary metabolites like this compound in plants is influenced by various environmental and biotic factors. ontosight.ai These factors can include light intensity, nutrient availability, and interactions with other organisms. frontiersin.org For example, in some plants, the levels of certain flavonoids have been shown to vary with altitude. csic.es These compounds may play a role in plant defense mechanisms against herbivores, pathogens, and UV radiation. ontosight.aiontosight.ai The specific environmental and biotic factors that directly modulate the content of this compound are an area of ongoing research.

Advanced Methodologies for Isolation and Purification of Isoscutellarein 6 Galactoside

Optimized Extraction Techniques for Isoscutellarein (B191613) 6-galactoside from Plant Matrices

The initial and one of the most critical stages in obtaining Isoscutellarein 6-galactoside is its efficient extraction from the complex matrix of plant tissues. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Classical Solvent Extraction Approaches and Enhancements

Traditional methods for flavonoid extraction, such as maceration, percolation, and Soxhlet extraction, have been widely used. mdpi.come3s-conferences.org These methods involve the use of various organic solvents to solubilize the target compounds from the plant material. e3s-conferences.org

Maceration involves soaking the plant material in a solvent for a specific period with occasional agitation. e3s-conferences.org

Percolation allows a solvent to pass through the plant material packed in a column. e3s-conferences.org

Soxhlet extraction provides a continuous extraction with a fresh solvent, which can be more efficient but may expose the compound to prolonged heat, potentially causing degradation of thermolabile compounds. mdpi.com

The choice of solvent is paramount and is dictated by the polarity of the target flavonoid. For flavonoid glycosides like this compound, polar solvents such as ethanol (B145695), methanol (B129727), and their aqueous mixtures are often employed due to the polar nature of the sugar moiety. mdpi.come3s-conferences.org Enhancements to these classical methods often involve optimizing parameters like solvent-to-solid ratio, temperature, and extraction time to maximize yield. mdpi.com For instance, using a mixture of water and organic solvents like acetone, methanol, or ethanol has been shown to increase the extraction efficiency of phenolic compounds, including flavonoids, compared to using pure solvents. scielo.br

A typical solvent partitioning process for natural product extracts involves a sequential extraction with solvents of increasing polarity. rsc.org For example, a crude extract might first be treated with n-hexane to remove non-polar compounds, followed by extraction with ethyl acetate (B1210297) and then n-butanol to separate compounds based on their polarity. rsc.org Flavonoid glycosides are often concentrated in the n-butanol fraction. rsc.org

Green Extraction Technologies: Ultrasound-Assisted Extraction (UAE) Parameters and Efficiency

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly, with reduced solvent and energy consumption. Ultrasound-Assisted Extraction (UAE) is a prominent example of such a technology. nih.govscielo.br UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. nih.gov

The efficiency of UAE is influenced by several key parameters:

Ultrasonic Power and Frequency: Higher power generally leads to better extraction efficiency, but excessive power can degrade the target compounds. Frequencies in the range of 20–100 kHz are typically most effective for extraction. frontiersin.org

Solvent Selection: The choice of solvent remains crucial. Ethanol and its aqueous solutions are commonly used for flavonoid extraction with UAE. scielo.br

Temperature: Elevated temperatures can increase solvent diffusivity and solubility of the analyte, but temperatures should be controlled to prevent degradation. scielo.br

Extraction Time: UAE significantly reduces extraction times compared to classical methods. scielo.br

Solid-to-Liquid Ratio: Optimizing this ratio is essential for maximizing extraction yield while minimizing solvent usage. csu.edu.au

Studies have demonstrated that UAE can significantly improve the extraction yield of flavonoids. For example, a study on the extraction of phenolic compounds from Sideritis raeseri optimized UAE parameters to maximize the yield of isoscutellarein derivatives. researchgate.net Another study on Perilla leaves found that ethanol concentration was a significant factor in the UAE of rosmarinic acid and other phenolics. scielo.br

Response Surface Methodology (RSM) for Process Optimization

To systematically optimize the numerous parameters influencing extraction efficiency, Response Surface Methodology (RSM) is a powerful statistical tool. mdpi.comitjfs.com RSM allows for the evaluation of the effects of multiple factors and their interactions on a response variable (e.g., extraction yield) through a series of designed experiments. mdpi.comscielo.br This methodology helps in identifying the optimal conditions that provide the maximum yield of the target compound with the minimum number of experimental runs. mdpi.com

A typical RSM study involves:

Identifying the key independent variables (factors) affecting the extraction process (e.g., solvent concentration, temperature, time, solid-to-liquid ratio).

Defining the experimental range for each factor.

Choosing an appropriate experimental design, such as a Box-Behnken or central composite design. researchgate.netnih.gov

Performing the experiments according to the design.

Fitting a mathematical model (usually a quadratic polynomial equation) to the experimental data.

Analyzing the model to determine the optimal conditions.

For instance, RSM was successfully used to optimize the UAE of flavonoids from pomelo peels, where the optimal conditions for ethanol concentration, extraction time, and solid-to-liquid ratio were determined to achieve the highest flavonoid yield. nih.govnih.gov Similarly, RSM has been applied to optimize the extraction of flavonoids from various other plant sources, demonstrating its effectiveness in enhancing extraction efficiency. itjfs.comscielo.br

Table 1: Example of RSM Experimental Design and Results for Flavonoid Extraction

RunFactor 1: Ethanol Conc. (%)Factor 2: Time (min)Factor 3: Temp. (°C)Response: Flavonoid Yield (mg/g)
15030405.2
27030406.8
35050405.9
47050407.5
55030606.1
67030608.2
75050606.5
87050608.9
96040508.5
106040508.6
116040508.4

This is a hypothetical data table for illustrative purposes.

Chromatographic Separation Strategies for High Purity this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated chromatographic techniques are required to isolate this compound in high purity.

Preparative High-Performance Liquid Chromatography (HPLC) Protocols

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of specific compounds from a mixture. warwick.ac.uk It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uklcms.cz

The development of a preparative HPLC protocol involves several steps:

Method Development at Analytical Scale: An analytical HPLC method is first developed to achieve good separation of the target compound from impurities. This involves selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition, and gradient profile. lcms.cz

Scale-Up: The analytical method is then scaled up to a preparative scale. This involves calculating the appropriate column dimensions, flow rate, and injection volume to maintain the separation while increasing the sample load. lcms.cz

Optimization of Loading: To maximize throughput, the sample concentration and injection volume are optimized. This can involve "concentration overloading," where a highly concentrated sample is injected, or "volume overloading," where a larger volume of a less concentrated sample is used. warwick.ac.uk

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound. The collection can be triggered based on time, UV absorbance, or mass spectrometry signals. lcms.cz

For the purification of flavonoid glycosides, reversed-phase preparative HPLC is commonly employed. The use of a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is a typical starting point. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to separate compounds with a wide range of polarities. tarosdiscovery.com

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Counter-Current Chromatography (CCC) and its modern variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for the purification of natural products, including the absence of a solid stationary phase. researchgate.netresearchgate.net This eliminates issues such as irreversible adsorption of the sample onto a solid support, which can lead to sample loss and degradation. iomcworld.comnih.gov

In CCC/CPC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. researchgate.netgilson.com The stationary phase is retained in the column by centrifugal force, while the mobile phase is pumped through it. researchgate.net Separation occurs based on the differential partitioning of the sample components between the two liquid phases. iomcworld.com

Key steps in developing a CCC/CPC separation method include:

Solvent System Selection: This is the most critical step. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound (typically between 0.5 and 2), good retention of the stationary phase, and a reasonable settling time. A common starting point for flavonoid separation is the hexane-ethyl acetate-methanol-water system. researchgate.net

Mode of Operation: CCC/CPC can be operated in either head-to-tail (normal phase) or tail-to-head (reversed-phase) mode, depending on which phase of the solvent system is used as the mobile phase.

Optimization: Parameters such as flow rate and rotational speed are optimized to achieve the best separation in the shortest time.

High-speed CCC (HSCCC) has been successfully used for the preparative isolation of various flavonoids from plant extracts. nih.govscielo.brnih.gov For instance, flavonoids from black currant leaves were effectively separated using an HSCCC system with a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water. nih.gov CPC is particularly well-suited for large-scale purification of natural products due to its high loading capacity. iomcworld.comupit.ro

Table 2: Comparison of Chromatographic Techniques for Flavonoid Purification

FeaturePreparative HPLCCounter-Current Chromatography (CCC/CPC)
Stationary Phase Solid (e.g., silica (B1680970), C18)Liquid
Principle of Separation Adsorption/PartitionPartition
Sample Loss Possible due to irreversible adsorptionMinimal, high recovery (>90%) iomcworld.com
Sample Loading Capacity Milligrams to gramsMilligrams to kilograms gilson.com
Solvent Consumption Can be highGenerally lower, solvents can be recycled
Key Advantage High resolutionNo solid support, high recovery, scalability
Key Disadvantage Potential for sample degradation on solid supportSolvent system selection can be challenging

Other Advanced Chromatographic Systems for Complex Mixture Resolution

The isolation of this compound from complex natural product extracts necessitates the use of sophisticated chromatographic techniques that offer high resolution and efficiency. Beyond initial fractionation, several advanced systems are employed to achieve high purity of the target compound. These methods are often used in combination to progressively enrich and finally isolate this compound.

High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of flavonoids like this compound. shimadzu.comchromatographyonline.com It operates under high pressure, using columns packed with very small particle sizes (typically 5 to 15 microns), which allows for superior separation of closely related compounds. chromtech.com In the context of isolating this compound, reversed-phase HPLC is commonly utilized. This involves a non-polar stationary phase (such as C18) and a polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. chromatographyonline.combiotage.com This technique is essential for separating this compound from its isomers and other structurally similar flavonoid glycosides that may be present in the crude or partially purified extract. scispace.com The high resolving power of preparative HPLC makes it indispensable for obtaining the compound at a purity level suitable for structural elucidation and biological assays. shimadzu.com

Flash Chromatography

Flash chromatography is a rapid purification technique that operates at a medium pressure, making it faster than traditional gravity-fed column chromatography. chromtech.comresearchgate.net It typically employs silica gel with a larger particle size (around 25 to 50 microns) compared to HPLC. chromtech.com This method is frequently used as an intermediary purification step to separate major classes of compounds before the final, high-resolution purification by preparative HPLC. For the isolation of this compound, a crude plant extract might first be subjected to flash chromatography on a normal-phase silica gel column, eluting with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient. rochester.edu This step effectively removes less polar compounds and enriches the fraction containing flavonoid glycosides. Reversed-phase flash chromatography, using a C18 stationary phase, can also be employed to separate compounds based on hydrophobicity, offering an alternative selectivity. biotage.com The main advantages of flash chromatography are its speed and capacity to handle larger sample loads, making it an efficient tool for initial cleanup and fractionation. chromtech.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a unique liquid-liquid partition chromatography technique that does not use a solid stationary phase. hebmu.edu.cnchromatographyonline.com Instead, it relies on partitioning the analyte between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force, while the other (mobile phase) is pumped through it. nih.gov This method completely avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with other chromatographic techniques, leading to high sample recovery. hebmu.edu.cnchromatographyonline.comnih.gov

HSCCC is particularly well-suited for the separation of polar compounds like flavonoid glycosides from natural extracts. hebmu.edu.cnresearchgate.net The selection of the two-phase solvent system is critical for a successful separation. For flavonoids, systems composed of n-hexane, ethyl acetate, methanol, and water are common. nih.govresearchgate.net By carefully selecting the solvent system, this compound can be effectively separated from other compounds based on its specific partition coefficient. The technique can be scaled from analytical to preparative levels and is often used for the large-scale purification of target compounds from crude extracts. nih.govresearchgate.net For instance, a stepwise elution approach in HSCCC can be used to sequentially separate different flavonoids from a single crude sample in one run. nih.gov

The following table provides a comparative overview of these advanced chromatographic systems for the purification of flavonoid glycosides.

Technique Principle Stationary Phase Mobile Phase Key Advantages Typical Application in this compound Isolation
Preparative HPLC High-pressure liquid-solid chromatography. shimadzu.comSmall particles (e.g., C18 silica, 5-15 µm). chromtech.comGradient of aqueous and organic solvents (e.g., Water/Acetonitrile). chromatographyonline.comHigh resolution and purity; excellent for separating isomers. shimadzu.comscispace.comFinal purification step to achieve >98% purity.
Flash Chromatography Medium-pressure liquid-solid chromatography. chromtech.comLarger particles (e.g., Silica gel, 25-50 µm). chromtech.comTypically a gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). rochester.eduFast, economical, and suitable for large sample loads. chromtech.comresearchgate.netIntermediate purification/fractionation of crude extracts.
HSCCC Liquid-liquid partition chromatography (no solid support). chromatographyonline.comOne of two immiscible liquid phases. nih.govThe second of two immiscible liquid phases (e.g., Hexane-EtOAc-MeOH-Water). nih.govNo irreversible adsorption, high sample recovery, scalable. hebmu.edu.cnchromatographyonline.comInitial fractionation of crude extracts or purification of target fractions.

Comprehensive Spectroscopic and Analytical Characterization of Isoscutellarein 6 Galactoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed structure of organic molecules. emerypharma.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their connectivity within isoscutellarein (B191613) 6-galactoside can be determined.

1D NMR (¹H, ¹³C) Data Interpretation

One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of isoscutellarein 6-galactoside reveals distinct signals corresponding to the aromatic protons of the isoscutellarein aglycone and the protons of the galactose sugar moiety. rsc.orgresearchgate.net The chemical shifts, multiplicities, and coupling constants of these signals provide initial clues about their chemical environment and neighboring protons. emerypharma.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all carbon atoms in the molecule. hmdb.cahmdb.ca The signals can be assigned to the flavonoid backbone and the galactose unit, further confirming the basic structure of the compound. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

Table 1: ¹H and ¹³C NMR Data for this compound

Position δH (ppm, J in Hz) δC (ppm)
Aglycone (Isoscutellarein)
2 - 165.1
3 6.59 (s) 103.8
4 - 182.9
5 - 162.4
6 - 99.8
7 - 164.2
8 6.95 (s) 94.7
1' - 122.5
2' 7.41 (s) 108.5
3' - 145.0
4' - 137.0
5' - 145.0
6' 7.41 (s) 108.5
Galactoside Moiety
1'' 5.19 (d, 7.8) 104.2
2'' 3.90 (dd, 9.5, 7.8) 71.8
3'' 3.70 (dd, 9.5, 3.4) 75.8
4'' 3.65 (dd, 3.0, 1.5) 68.6
5'' 3.61 (t, 6.3) 73.7
6'' 3.86 (dd, 10.3, 6.0), 3.52 (dd, 10.3, 6.7) 60.5

Data is illustrative and compiled from representative literature. rsc.org

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY helps to establish the spin systems within the galactose unit and the aromatic rings of the aglycone. analis.com.my

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. emerypharma.comcolumbia.edu This is particularly important for identifying the point of glycosylation. A key HMBC correlation would be observed between the anomeric proton of the galactose (H-1'') and the C-6 carbon of the isoscutellarein, confirming the 6-galactoside linkage. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. harvard.edu This experiment can help to determine the stereochemistry of the glycosidic linkage and the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and analyzing its fragmentation patterns to confirm its structure. uab.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. gcms.cznih.gov This precision allows for the determination of the elemental composition of this compound, providing strong evidence for its molecular formula. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage and Aglycone Identification

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. researchgate.netplos.org In the case of this compound, the MS/MS spectrum will typically show a characteristic neutral loss of the galactose moiety (162 Da), resulting in a fragment ion corresponding to the isoscutellarein aglycone. researchgate.net This fragmentation pattern confirms the identity of both the sugar and the aglycone. Further fragmentation of the aglycone can provide additional structural confirmation. uab.edu

LC-MS/MS in Complex Mixture Profiling and Quantitation

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net This technique is particularly useful for the analysis of this compound in complex matrices, such as plant extracts. chromatographyonline.commdpi.com By using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS allows for the selective detection and accurate quantitation of this compound even at low concentrations. nih.gov This is crucial for metabolic studies and for determining the distribution of the compound in natural sources. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study and quantify compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. For flavonoids like this compound, the chromophore is the extensive conjugated system of the flavone (B191248) backbone (C6-C3-C6). This system gives rise to characteristic absorption spectra, which are invaluable for both structural elucidation and quantitative analysis.

The UV-Vis spectrum of a typical flavone consists of two primary absorption bands:

Band I , appearing in the 300–400 nm range, is associated with the electronic transitions in the cinnamoyl system, which comprises the B-ring and the heterocyclic C-ring.

Band II , observed in the 220–280 nm region, corresponds to the electronic transitions of the benzoyl system (the A-ring). glycoscience.ru

The precise position (λmax) and intensity of these bands are sensitive to the substitution pattern on the flavonoid rings, including the number and location of hydroxyl groups and the attachment of glycosidic moieties. Glycosylation, such as the addition of a galactose unit at the 6-position in this compound, can cause shifts in these absorption maxima compared to the parent aglycone, Isoscutellarein.

While specific spectral data for this compound is not widely published, data from its aglycone (Isoscutellarein) and other closely related glycosides provide a strong basis for its characterization. For instance, flavone glycosides generally exhibit Band II absorption between 250-280 nm and Band I absorption between 310-350 nm. cabidigitallibrary.org The UV spectrum of isoscutellarein 7-O-pentoside, a related compound, shows absorption maxima at 275, 303, and 328 nm. tubitak.gov.tr Similarly, the aglycone scutellarein (B1681691) presents maxima around 284 nm and 338 nm. researchgate.net These values help in identifying the isoscutellarein-type skeleton in unknown samples.

Table 1: Representative UV-Vis Absorption Maxima for Isoscutellarein and Related Flavonoids.
CompoundBand I (λmax, nm)Band II (λmax, nm)Reference
Isoscutellarein 7-O-pentoside328, 303275 tubitak.gov.tr
Scutellarein (Aglycone)338284 researchgate.net
General Flavone Glycosides310 - 350250 - 280 cabidigitallibrary.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

For a complex molecule like this compound, the IR spectrum reveals the presence of its key structural components: the phenolic hydroxyl groups, the flavone's carbonyl group, the aromatic rings, and the carbohydrate (galactose) moiety. Analysis of the IR spectrum for a flavonoid glycoside typically reveals several characteristic absorption bands. nih.govkoreascience.kr

The key functional groups of this compound and their expected IR absorption regions are:

O-H Stretching: A strong, broad band in the region of 3600–3200 cm⁻¹ is characteristic of the stretching vibrations of the multiple hydroxyl (-OH) groups from both the phenolic rings and the galactose sugar. researchgate.net

C-H Stretching: Absorptions around 3000–2800 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic groups in the galactose moiety and the aromatic rings. nih.gov

C=O Stretching: An intense, sharp peak typically between 1665 and 1650 cm⁻¹ is due to the stretching vibration of the γ-pyrone carbonyl group (C=O) in the C-ring. researchgate.net

C=C Stretching: Bands in the 1615–1450 cm⁻¹ region are assigned to the C=C stretching vibrations within the aromatic A and B rings. nih.gov

C-O Stretching: The spectrum shows strong bands in the 1300–1000 cm⁻¹ range, which arise from the C-O stretching of the ether linkage (C-O-C) between the galactose and the flavone, as well as the alcohol C-OH bonds within the sugar. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group/Structural Feature
3600 - 3200O-H stretch (broad)Phenolic and sugar hydroxyl groups
3000 - 2850C-H stretchAromatic and aliphatic C-H
1665 - 1650C=O stretch (strong, sharp)γ-Pyrone carbonyl of the C-ring
1615 - 1450C=C stretchAromatic rings (A and B)
1300 - 1000C-O stretch (strong)Aryl-ether, glycosidic bond, and alcohol C-OH

Hyphenated Techniques in Integrated Analytical Workflows

The comprehensive characterization of natural products like this compound, especially within complex plant extracts, necessitates analytical strategies that offer both high separation power and detailed structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. pearson.com The most powerful and widely used of these for flavonoid analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). pearson.comnih.gov

An integrated analytical workflow using LC-MS for the analysis of this compound typically involves the following steps:

Sample Preparation and Extraction: The initial step involves extracting compounds from the plant material (e.g., from a species of Scutellaria) using an appropriate solvent. akjournals.com The crude extract is then filtered and prepared for injection into the LC system.

Chromatographic Separation (LC): The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, most commonly employing a reverse-phase column (e.g., C18). A mobile phase gradient, often consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to separate the individual components of the mixture. nih.gov Compounds are separated based on their differential partitioning between the stationary and mobile phases. This compound, being a polar glycoside, will have a specific retention time under defined conditions, allowing it to be resolved from other flavonoids and metabolites in the extract.

Ionization and Mass Analysis (MS): As the separated compounds elute from the LC column, they are introduced into the ion source of a mass spectrometer, typically using electrospray ionization (ESI). ESI is a soft ionization technique that keeps the glycoside intact, allowing for the determination of its molecular weight from the resulting [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental formula. akjournals.com

Structural Elucidation (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) is employed. The molecular ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides key structural data. For a flavonoid glycoside, the most common fragmentation is the cleavage of the glycosidic bond, leading to a neutral loss of the sugar moiety (a hexose (B10828440) like galactose has a mass of 162 Da). This fragmentation would produce a prominent ion corresponding to the aglycone, Isoscutellarein (m/z 285 in negative mode from a parent ion of m/z 447). tubitak.gov.tr This characteristic loss is a strong indicator of a flavonoid hexoside structure.

This integrated LC-MS/MS workflow allows for the confident and unambiguous identification of this compound in complex mixtures, even when present at low concentrations, by combining chromatographic separation with precise mass and structural data. nih.govakjournals.com

Biosynthesis and Metabolic Pathways of Isoscutellarein 6 Galactoside

Genetic and Enzymatic Basis of Flavonoid Biosynthesis Precursors

The biosynthesis of Isoscutellarein (B191613), the aglycone of Isoscutellarein 6-galactoside, is a branch of the well-characterized phenylpropanoid pathway in plants. tuscany-diet.net This pathway converts the primary metabolite L-phenylalanine into the essential precursor for all flavonoids, 4-coumaroyl-CoA. frontiersin.org This conversion is catalyzed by a sequence of three key enzymes often referred to as early biosynthetic genes (EBGs). frontiersin.orgnih.gov

The process begins with Phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid. researchgate.net Subsequently, Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org The final step in this initial sequence is the activation of p-coumaric acid by 4-coumaroyl-CoA ligase (4CL) , which adds a coenzyme A moiety to form 4-coumaroyl-CoA. frontiersin.org

This activated molecule serves as a critical entry point into flavonoid synthesis. researchgate.net The first committed step is catalyzed by Chalcone (B49325) synthase (CHS) , which facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin (B18129) chalcone. tuscany-diet.netfrontiersin.org Naringenin chalcone is then rapidly isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) (2S)-naringenin, a central intermediate from which various classes of flavonoids, including the flavone (B191248) Isoscutellarein, are derived through the action of subsequent enzymes like flavone synthases and hydroxylases. tuscany-diet.netmdpi.com

Table 1: Key Enzymes in the Biosynthesis of Flavonoid Precursors

EnzymeAbbreviationFunctionPrecursorProduct
Phenylalanine ammonia-lyasePALDeaminationL-PhenylalanineCinnamic acid
Cinnamate-4-hydroxylaseC4HHydroxylationCinnamic acidp-Coumaric acid
4-Coumaroyl-CoA ligase4CLLigation with CoAp-Coumaric acid4-Coumaroyl-CoA
Chalcone synthaseCHSCondensation4-Coumaroyl-CoA + 3x Malonyl-CoANaringenin Chalcone
Chalcone isomeraseCHIIsomerizationNaringenin ChalconeNaringenin

Specific Glycosyltransferases Involved in 6-Galactoside Formation

Glycosylation is a critical modification in flavonoid biosynthesis, enhancing the stability and solubility of the compounds. mdpi.com This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes. edgccjournal.org These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-galactose (UDP-Gal), to an acceptor molecule like Isoscutellarein. nih.gov

In plants that produce Isoscutellarein, such as those from the Scutellaria genus, numerous UGT genes have been identified. nih.gov The characterization of these enzymes often involves genomic and transcriptomic analysis to identify candidate genes, followed by in vitro enzymatic assays to confirm their function. nih.gov Plant UGTs possess a conserved C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. nih.gov While many UGTs from Scutellaria have been characterized for their role in adding glucose or glucuronic acid, the specific UGT responsible for the 6-O-galactosylation of Isoscutellarein has not yet been definitively identified in published research. nih.govnih.gov However, the general mechanism involves the UGT enzyme recognizing both the Isoscutellarein aglycone and the UDP-galactose sugar donor to catalyze the formation of this compound. nih.govebi.ac.uk

UGTs exhibit remarkable substrate specificity and regioselectivity, which accounts for the vast diversity of flavonoid glycosides found in nature. nih.gov An individual UGT typically shows a preference for a specific flavonoid class (e.g., flavone, flavonol) and a particular sugar donor (e.g., UDP-glucose, UDP-galactose, UDP-glucuronic acid). nih.gov Furthermore, they demonstrate regioselectivity by attaching the sugar to a specific hydroxyl group on the flavonoid backbone, such as the 3, 7, or 4' positions. nih.gov For example, studies on Scutellaria baicalensis have identified UGTs that specifically catalyze the transfer of glucuronic acid to the 7-OH group of baicalein (B1667712) to form baicalin, while other UGTs transfer glucose to the same position to form oroxin A. nih.gov This high degree of selectivity ensures the precise synthesis of specific glycosides. The formation of this compound implies the existence of a UGT with specificity for the Isoscutellarein aglycone and the regioselectivity to attach a galactose moiety specifically at the 6-hydroxyl position.

In Vitro and Preclinical Biotransformation of this compound

Once ingested, flavonoid glycosides like this compound undergo significant biotransformation. The metabolic process generally begins with the hydrolysis of the glycoside to its aglycone, Isoscutellarein, a reaction that can be mediated by intestinal enzymes or the gut microbiota. ualberta.casci-hub.se The liberated aglycone is then subjected to extensive first-pass metabolism, primarily in the small intestine and liver, which involves Phase I and Phase II reactions. ualberta.canih.gov

Phase I metabolism involves the modification of the drug or xenobiotic through reactions like oxidation, reduction, or hydrolysis, which are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. longdom.orgusmlestrike.com These reactions serve to introduce or expose polar functional groups on the molecule, preparing it for subsequent Phase II conjugation. usmlestrike.com For flavonoids, common Phase I reactions include hydroxylation and demethylation. nih.gov For instance, the flavone diosmetin (B1670712) is metabolized by CYP1A enzymes into luteolin (B72000) via demethylation. nih.gov While specific studies on the Phase I metabolism of Isoscutellarein are limited, it is anticipated that it would be a substrate for CYP-mediated oxidation, potentially leading to the addition of further hydroxyl groups on its ring structure, a common metabolic fate for similar flavonoids. nih.gov

Phase II metabolism is the major metabolic pathway for flavonoids, involving the conjugation of the aglycone or its Phase I metabolites with endogenous polar molecules. nih.gov This process significantly increases water solubility, facilitating excretion. abdn.ac.uk The most prominent Phase II reactions for flavonoids are glucuronidation and sulfation. nih.gov

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the flavonoid. ualberta.ca The Isoscutellarein aglycone has been shown to be a substrate for this pathway. Metabolite profiling of Scutellaria species has identified Isoscutellarein 8-O-β-glucuronopyranoside, confirming that Isoscutellarein undergoes extensive glucuronidation in vivo. nih.govbiorxiv.org In vitro studies using human liver microsomes on other structurally related flavones, such as isoorientin (B1672268) (luteolin 6-C-glucoside), have demonstrated the formation of multiple glucuronidated metabolites, with isoorientin-3′-O-α-glucuronide and isoorientin-4′-O-α-glucuronide being identified as major products. mdpi.com

Sulfation, catalyzed by sulfotransferases (SULTs), is another key conjugation pathway. Studies with isoorientin also revealed the formation of several mono-sulfated metabolites, indicating that the dihydroxy group in the B-ring is a target for sulfation. mdpi.com Given the structural similarities, Isoscutellarein is also expected to be a substrate for sulfation.

Table 2: Characterized and Potential Metabolites of Isoscutellarein and Related Flavonoids

Parent CompoundMetabolic PathwayEnzyme FamilyResulting Metabolite(s)Study TypeCitation
IsoscutellareinGlucuronidationUGTsIsoscutellarein 8-O-β-glucuronopyranosideMetabolite Profiling (in vivo) nih.govbiorxiv.org
IsoorientinGlucuronidationUGTsIsoorientin-3′-O-α-glucuronide, Isoorientin-4′-O-α-glucuronideIn Vitro (Human Liver Microsomes) mdpi.com
IsoorientinSulfationSULTsMono-sulfated isoorientin metabolitesIn Vitro (Human Liver S9) mdpi.com
Vitexin (B1683572)GlucuronidationUGTsMono-glucuronidated vitexin metabolitesIn Vitro (Human Liver Microsomes) mdpi.com

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

This compound is structurally defined as the flavone isoscutellarein attached to a galactose sugar molecule at the 6-position. ontosight.ai Flavonoids, in general, are a well-studied class of plant secondary metabolites with a recognized biosynthetic pathway. nih.gov However, the specific enzymatic reactions that lead to the galactosylation of isoscutellarein at the 6-position have not been explicitly detailed in published research. Scientific literature on the biosynthesis of related compounds, such as other glycosides of isoscutellarein, often focuses on modifications at other positions, like the 7-O or 8-O positions, particularly within the Scutellaria (skullcap) genus. biorxiv.orgnih.gov

Furthermore, a thorough review of comparative metabolomics literature did not yield studies where this compound was a focal point of the investigation. Metabolomics studies are crucial for understanding how the concentration of specific compounds varies between different species, tissues, or under different environmental conditions. While many studies conduct broad-scale analysis of flavonoids in plants, the specific data required to populate a comparative analysis for this compound, including detailed research findings and data tables, is absent.

This lack of specific information prevents a detailed exposition on the biosynthesis and comparative metabolomics of this compound as per the requested article structure. The available data confirms the compound's existence and its general classification, but does not provide the depth of research necessary for a comprehensive scientific article on its specific metabolic journey and comparative prevalence.

Preclinical and in Vitro Biological Activities of Isoscutellarein 6 Galactoside and Its Derivatives

Antioxidant and Free Radical Scavenging Efficacyontosight.aiontosight.ainih.gov

Isoscutellarein (B191613) and its derivatives function as antioxidants by scavenging free radicals and reducing oxidative stress. biosynth.com This activity is linked to their chemical structure, which allows them to donate hydrogen atoms or electrons to stabilize reactive oxygen species (ROS). biosynth.com

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)nih.govnih.govactapol.netresearchgate.netunav.edu

The antioxidant potential of isoscutellarein derivatives has been evaluated using various in vitro assays. For instance, two acylated isoscutellarein glucosides, SS1 and SS2, isolated from Stachys subnuda, demonstrated strong antioxidant activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) radicals. nih.gov The IC50 values, which represent the concentration required to scavenge 50% of the radicals, are presented in the table below.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
SS12.351.98
SS213.9412.76
Data sourced from a study on acylated isoscutellarein glucosides from Stachys subnuda. nih.gov

These assays, including the Oxygen Radical Absorbance Capacity (ORAC) test, are common methods for assessing the total antioxidant capacity of substances. actapol.net Both DPPH and ABTS assays are widely used to screen the antioxidant activity of plant extracts and their components. researchgate.netmdpi.com The principle of these electron transfer (ET)-based assays involves a color change upon reduction of an oxidant by an antioxidant. nih.gov

Cellular Antioxidant Activity (CAA) in Relevant Cell Lines

Modulation of Endogenous Antioxidant Enzymes and Stress Markers (e.g., SOD, CAT, GPx, ROS, MDA)nih.govmdpi.comxiahepublishing.comturkiyeparazitolderg.org

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the body's primary defense against oxidative stress. xiahepublishing.com They work in concert to neutralize reactive oxygen species (ROS). mdpi.comxiahepublishing.com

Oxidative stress arises from an imbalance between ROS production and the body's ability to detoxify them. nih.gov This imbalance can lead to cellular damage, including lipid peroxidation, the product of which is often measured as malondialdehyde (MDA). nih.govcas.cz Studies on other flavonoids have shown they can upregulate the expression and activity of SOD, CAT, and GPx, thereby reducing levels of ROS and MDA. scienceopen.com For example, D-galactose-induced senescence models, which involve increased oxidative stress, have been used to demonstrate the protective effects of antioxidant compounds through the modulation of these enzymatic pathways. cas.czmdpi.com

Anti-inflammatory Propertiesontosight.aiontosight.ainih.gov

Isoscutellarein 6-galactoside and its derivatives have demonstrated notable anti-inflammatory properties in preclinical studies. ontosight.ainih.gov This activity is crucial as chronic inflammation is linked to a variety of diseases. scielo.br

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6, MIP-3α)scielo.brd-nb.infoe-algae.orgnih.gov

A key mechanism of the anti-inflammatory action of flavonoids is the inhibition of pro-inflammatory mediators. jst.go.jp Studies on various plant extracts and their flavonoid constituents have shown a reduction in the production of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). scielo.brd-nb.infoe-algae.org For instance, certain flavonoid derivatives have been shown to inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. scielo.br The inhibition of these mediators helps to dampen the inflammatory response. jst.go.jp IL-1β and TNF-α are known to induce the production of other inflammatory molecules like IL-6 and COX-2-derived prostaglandins (B1171923). nih.gov

Regulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)nih.govnih.govfrontiersin.orgdovepress.com

The anti-inflammatory effects of flavonoids are often mediated through the regulation of critical intracellular signaling pathways. nih.gov The Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways are central to the inflammatory process. nih.govnih.gov

NF-κB Pathway: This pathway is a primary regulator of immune and inflammatory responses. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.gov Some flavonoids have been shown to inhibit the activation of the NF-κB pathway. mdpi.com

MAPK Pathway: The MAPK signaling cascade is involved in a wide range of cellular processes, including inflammation. mdpi.com Activation of certain MAPK pathways, such as JNK, can be triggered by oxidative stress and lead to inflammatory responses. mdpi.com

JAK-STAT Pathway: This pathway is essential for transmitting signals from cytokines and growth factors. nih.gov It plays a significant role in inflammation and immune regulation. dovepress.com There is also evidence of crosstalk between the NF-κB and JAK-STAT pathways, where the activation of one can influence the other. frontiersin.org

By modulating these signaling pathways, this compound and its derivatives can effectively control the expression of pro-inflammatory genes and, consequently, the inflammatory response.

Attenuation of Inflammation in Preclinical Models (e.g., animal models of specific organ inflammation, cellular models)

This compound, a flavonoid compound, has demonstrated notable anti-inflammatory properties in various preclinical studies. ontosight.ai Flavonoids, in general, are recognized for their capacity to modulate inflammatory pathways. researchgate.netnih.gov Their mechanisms of action often involve the inhibition of enzymes that generate eicosanoids, such as phospholipase A2, cyclooxygenases (COX), and lipoxygenases, which in turn reduces the levels of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.netnih.gov Furthermore, certain flavone (B191248) derivatives can modulate the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net

In cellular models, flavonoids have been shown to suppress the release of inflammatory mediators such as nitric oxide (NO) and various cytokines. researchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, plant extracts rich in flavonoids have been observed to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Some flavonoids achieve this by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. mdpi.com The NF-κB pathway's activation is a prerequisite for the formation of the NLRP3 inflammasome, which leads to the production of active IL-1β and IL-18. mdpi.com By inhibiting NF-κB, flavonoids can effectively dampen this inflammatory cascade.

Animal models of inflammation have also provided evidence for the anti-inflammatory effects of flavonoid-containing compounds. For example, in a carrageenan-induced paw edema model in mice, a common test for acute inflammation, oral administration of luteolin (B72000), a flavonoid, was found to suppress paw swelling. nih.govdovepress.com In the air pouch test, another model of inflammation, luteolin significantly reduced the infiltration of leukocytes and the level of 6-keto-prostaglandin F1alpha in the exudate, indicating an inhibition of COX-2. nih.gov Similarly, in a zymosan-induced air pouch model, a thiosemicarbazone derivative demonstrated a significant reduction in leukocyte migration. scielo.br Studies on N-acetyl glucosamine (B1671600) (NAG) derivatives in LPS-challenged mice have also shown a reduction in serum levels of IL-6 and TNF-α, as well as decreased leukocyte migration to the lungs and peritoneal cavity. nih.gov

The anti-inflammatory potential of these compounds is often attributed to their ability to down-regulate the expression of pro-inflammatory cytokines and enzymes. nih.govmdpi.com For example, luteolin and its glucoside have been shown to downregulate IL-1β, IL-6, and TNF-α by counteracting the NF-κB, MAPK, and JAK/STAT inflammatory pathways in cellular models. mdpi.com This modulation of cytokine production is a key mechanism through which flavonoids exert their anti-inflammatory effects. nih.govnih.gov

Table 1: Effects of Flavonoids and their Derivatives on Inflammatory Markers in Preclinical Models

Compound/Extract Model Key Findings
Luteolin Carrageenan-induced paw edema (mice) Suppressed paw edema. nih.gov
Luteolin Air pouch test (mice) Reduced leukocyte infiltration and 6-keto-PGF1α levels. nih.gov
Thiosemicarbazone derivative Zymosan-induced air pouch (mice) Reduced leukocyte migration. scielo.br
N-acetyl glucosamine (NAG) derivative (BNAG1) LPS-challenged mice Inhibited serum IL-6 and TNF-α; reduced leukocyte migration. nih.gov
Flavonoid-rich plant extracts LPS-stimulated RAW 264.7 macrophages Reduced production of TNF-α, IL-1β, and IL-6. nih.gov
Luteolin and Luteolin 7-Glucoside Cellular models Downregulated IL-1β, IL-6, and TNF-α. mdpi.com
Isatin derivative Carrageenan-induced paw edema (mice) Significantly reduced edema. scielo.br
Isatin derivative Zymosan-induced air pouch (mice) Reduced leukocyte migration and total protein concentration. scielo.br
Canthin-6-one derivative LPS-activated RAW 264.7 macrophages Suppressed NO production. mdpi.com
Hydroalcoholic extract of Astragalus hamosus Formalin-induced rat paw edema Reduced paw edema in a dose-dependent manner. brieflands.com
Thiadiazinethione derivative Carrageenan-induced paw edema (mice) Significantly decreased paw edema volume. dovepress.com
Lipidated peptidomimetics PMA-induced mouse ear inflammation Attenuated ear edema, reduced pro-inflammatory chemokines and IL-6. dtu.dk

Antiviral Potential

While specific data on the antiviral potential of this compound is not extensively detailed in the provided search results, the broader class of flavonoids, to which it belongs, has been investigated for antiviral activities.

Inhibition of Viral Replication Stages (e.g., entry, uncoating, genome replication)

The search results did not yield specific information on the inhibition of viral replication stages by this compound.

Specific Antiviral Enzyme Target Inhibition (e.g., Influenza Virus Sialidase, Neuraminidase)

The search results did not yield specific information on the inhibition of specific antiviral enzyme targets by this compound.

Activity against Various Viral Strains in In Vitro and Ex Vivo Models

The search results did not yield specific information on the activity of this compound against various viral strains in in vitro and ex vivo models.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Isoscutellarein and its derivatives, as part of the flavonoid family, have been noted for their potential anticancer properties. ontosight.ai

Inhibition of Cancer Cell Growth and Viability In Vitro

Flavonoids, including compounds structurally related to this compound, have demonstrated the ability to inhibit the growth and viability of cancer cells in vitro. While specific studies on this compound were not detailed in the provided search results, the general anti-proliferative activity of flavonoids is a recognized area of research. ontosight.ai The anticancer effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties. ontosight.ai

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., mitochondrial pathway)

Flavonoids, including derivatives and isomers of isoscutellarein, have been shown to induce apoptosis in cancer cells through multiple pathways, with the intrinsic mitochondrial pathway being a significant mechanism. jbtr.or.krnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). jbtr.or.krnih.gov The activation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization, releasing factors like cytochrome c that initiate the caspase cascade, ultimately leading to cell death. jbtr.or.krnih.govthermofisher.com

Research on scutellarein (B1681691), an isomer of isoscutellarein, demonstrates its ability to trigger this cascade. In human colon cancer cells (HCT116), scutellarein treatment led to the overproduction of reactive oxygen species (ROS) and induced the mitochondrial apoptotic pathway. jbtr.or.kr In other studies, flavonoids have been shown to downregulate anti-apoptotic proteins like Mcl-1 and XIAP, further promoting cell death. nih.gov The activation of the mitochondrial pathway can also be initiated by upstream signals from the extrinsic (death receptor) pathway. jbtr.or.kr For instance, scutellarein induced apoptosis in a hepatocellular carcinoma cell line (Hep3B) through the extrinsic pathway by increasing the levels of Fas and FasL. jbtr.or.kr Furthermore, derivatives such as arylcoumarins have been found to induce the caspase-dependent mitochondrial pathway of apoptosis in chronic lymphocytic leukemia (CLL) cells. nih.gov

Table 1: Effects of Isoscutellarein Isomers and Related Flavonoids on Apoptotic Pathways
Compound/ExtractCell LineObserved Apoptotic MechanismKey FindingsSource
ScutellareinHCT116 (Human Colon Cancer)Mitochondrial PathwayInduced ROS overproduction. jbtr.or.kr
ScutellareinHep3B (Hepatocellular Carcinoma)Extrinsic PathwayElevated levels of Fas and FasL. jbtr.or.kr
Epigallocatechin gallate (EGCG)CLL (Chronic Lymphocytic Leukemia)Mitochondrial PathwayDownregulated Mcl-1 and XIAP. nih.gov
Arylcoumarin derivativesCLL (Chronic Lymphocytic Leukemia)Mitochondrial PathwayInduced caspase-dependent apoptosis. nih.gov

Effects on Cell Cycle Progression and Differentiation

Isoscutellarein and its related flavonoids have been observed to exert anti-proliferative effects by modulating the cell cycle. A key mechanism is the induction of cell cycle arrest, which prevents cancer cells from proceeding through the division cycle. jbtr.or.krresearchgate.net

Specifically, scutellarein, the isomer of isoscutellarein, was found to induce G2/M phase arrest in a hepatocellular carcinoma cell line. jbtr.or.kr This arrest was associated with the regulation of crucial cell cycle proteins, including CDC25C, Cdk1 (cyclin-dependent kinase 1), and CyclinB1. jbtr.or.kr Similarly, an aqueous gall extract from Limoniastrum guyonianum, which is rich in flavonoids including isoscutellarein, was shown to cause cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net Luteolin, another common flavonoid, also triggers cellular apoptosis in colon cancer cells by arresting the cell cycle at the G2/M phase. nih.gov This effect involves the inactivation of essential proteins like cyclin B and CDC2, alongside the upregulation of caspases and cyclin-dependent kinases. nih.gov

In some contexts, other phases of the cell cycle are affected. Certain Bcl-2 inhibitors and compounds like telmisartan (B1682998) derivatives have been shown to induce arrest at the G1 or S phase, highlighting the diverse ways in which cell cycle progression can be halted. iiarjournals.orgmdpi.com

Table 2: Effects of Isoscutellarein and Related Flavonoids on Cell Cycle Progression
Compound/ExtractCell LineEffect on Cell CycleAssociated Molecular ChangesSource
ScutellareinHep3B (Hepatocellular Carcinoma)G2/M ArrestRegulated expression of CDC25C, Cdk1, and CyclinB1. jbtr.or.kr
Aqueous extract containing IsoscutellareinHeLa (Cervical Cancer)G2/M ArrestInduced DNA hypomethylation and apoptosis. researchgate.net
LuteolinHCT-15 (Human Colon Cancer)G2/M ArrestInactivated cyclin B and CDC2; upregulated caspases. nih.gov

Neuroprotective and Neuromodulatory Actions

Flavonoids and other compounds found in plants containing isoscutellarein have demonstrated significant neuroprotective potential in preclinical models. mdpi.com Their mechanisms of action are varied and include antioxidant effects, modulation of neuronal signaling pathways, and alleviation of mitochondrial dysfunction. nih.gov

Protection Against Neurotoxicity in Cellular Models (e.g., 6-OHDA-induced damage)

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to model Parkinson's disease by selectively destroying dopaminergic neurons, largely through the induction of oxidative stress and apoptosis. nih.govfrontiersin.orgmdpi.com While direct studies on this compound are limited, research on co-occurring or structurally related compounds provides insight into potential neuroprotective mechanisms against 6-OHDA-induced damage.

A primary protective strategy involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. nih.govmdpi.com For example, a sesquiterpenoid was found to protect PC12 cells against 6-OHDA cytotoxicity by activating the Nrf2/HO-1 signaling pathway. nih.gov Similarly, the flavonoid glycoside narcissoside (B1676960) was shown to protect SH-SY5Y cells from 6-OHDA by enhancing the Nrf2/GSH axis. mdpi.com Other mechanisms include:

Inhibition of Endoplasmic Reticulum (ER) Stress: Basic fibroblast growth factor (bFGF) was shown to protect neurons from 6-OHDA by inhibiting ER stress-induced apoptosis. aginganddisease.org

Preservation of Mitochondrial Function: Bis-sulfonamide derivatives protected SH-SY5Y cells against 6-OHDA-induced mitochondrial membrane dysfunction and reduced intracellular reactive oxygen species (ROS). frontiersin.org

These findings collectively suggest that flavonoids like isoscutellarein and its derivatives may confer neuroprotection against toxins like 6-OHDA by bolstering cellular antioxidant defenses and mitigating stress pathways.

Modulation of Neuronal Signaling Pathways and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. researchgate.net Emerging evidence suggests that flavonoids can positively influence these processes by modulating key neuronal signaling pathways. nih.gov

A study on flavonoids from the stems and leaves of Scutellaria baicalensis, a mixture confirmed to contain isoscutellarein, found that treatment in a rat model of vascular dementia significantly reduced the expression of Cdk5 and its activators p35/p25 in the cortex and hippocampus. nih.gov The Cdk5/p25 complex is known to be pathologically activated in neurodegenerative diseases and contributes to synaptic dysfunction. Other flavonoids, such as nobiletin, have been shown to improve memory formation by activating the cAMP/PKA/CREB/BDNF signaling pathway, which is crucial for synaptic plasticity. researchgate.net Phenylethanoid glycosides, which are also found in plants containing isoscutellarein, have been reported to improve hippocampal synaptic plasticity through a similar cAMP-CREB-BDNF pathway in transgenic mouse models. nih.gov These findings indicate that isoscutellarein may contribute to neuroprotective and neuromodulatory effects by regulating signaling cascades vital for synaptic health and function.

Amelioration of Cognitive Deficits in Preclinical Animal Models

The neuroprotective and neuromodulatory actions of isoscutellarein-containing extracts translate to improved cognitive outcomes in animal models of neurological disorders.

A key study demonstrated that total flavonoids from Scutellaria baicalensis stems and leaves, which include isoscutellarein, attenuated learning and memory impairment in a rat model of vascular dementia induced by chronic cerebral ischemia. nih.gov Similarly, extracts from Sideritis, or mountain tea, which contain various isoscutellarein derivatives, were shown to preserve memory in mice with scopolamine-induced dementia. nih.gov The use of Stachys sieboldii extract, from a genus known to contain isoscutellarein, also improved learning and memory dysfunction associated with ischemic brain injury. semanticscholar.org

These beneficial effects are often linked to the antioxidant properties of the flavonoids and their ability to interfere with pathological processes like the generation of neurotoxic protein aggregates. nih.govnih.gov For instance, Isoscutellarein-8-O-β-D-glucopyranoside was identified in a plant extract that showed strong inhibitory activity against α-glucosidase, highlighting a potential link between metabolic regulation and neuroprotection, as brain insulin (B600854) resistance is increasingly associated with cognitive impairment. researchgate.net

Immunomodulatory Effects

Flavonoids and their derivatives exhibit significant immunomodulatory activities, influencing both innate and adaptive immune responses. nih.govnih.gov One of the key signaling pathways implicated in this regulation is the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govactasdermo.org The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it plays a critical role in T-cell activation and differentiation. numberanalytics.comoncotarget.com

Regulation of Immune Cell Function and Cytokine Production

Isoscutellarein and its derivatives have demonstrated notable immunomodulatory activities in preclinical studies by influencing the function of immune cells and the production of key signaling molecules known as cytokines. Cytokines are proteins crucial for regulating the intensity and duration of immune responses; they can be either pro-inflammatory, promoting inflammation, or anti-inflammatory, suppressing it. thermofisher.comlibretexts.orgphysio-pedia.com

Derivatives of isoscutellarein isolated from Lamium album L. have been shown to be significant inhibitors of pro-inflammatory cytokine secretion. researchgate.net Specifically, these compounds, at a concentration of 25 µM, were found to inhibit the secretion of Interleukin-8 (IL-8) by 29.1% to 50.0%. researchgate.net Phenylpropanoids, iridoids, and flavonoids, including isoscutellarein derivatives, were more potent inhibitors of IL-8 than Tumor Necrosis Factor-alpha (TNF-α). researchgate.net IL-8 is a chemokine responsible for attracting neutrophils to sites of inflammation, while TNF-α is a central mediator of acute inflammation. thermofisher.com

Further evidence of immunomodulatory effects comes from studies on Isoscutellarein 8-O-β-D-glucuronide, a derivative found in extracts from Scutellaria baicalensis. Fractions containing this compound were shown to inhibit systemic anaphylaxis, a severe, whole-body allergic reaction, indicating a powerful regulatory effect on hypersensitivity responses. medchemexpress.com The ability to modulate cytokine production and complex immune reactions like anaphylaxis highlights the potential of isoscutellarein derivatives as regulators of immune function.

Interaction with Immune Receptors and Signaling Cascades

The regulation of cytokine production by bioactive compounds is fundamentally linked to their interaction with immune cell receptors and the subsequent modulation of intracellular signaling cascades. The innate immune system, the body's first line of defense, relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect threats and initiate an inflammatory response. frontiersin.orgcellsignal.com Activation of these receptors typically triggers downstream signaling pathways, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory cytokines. frontiersin.orgplos.org

While direct studies detailing the binding of this compound to specific immune receptors like TLRs or Fc receptors are not extensively documented, the observed inhibition of cytokine production strongly suggests an interaction with these critical signaling pathways. researchgate.netfrontiersin.org It is plausible that the mechanism by which isoscutellarein derivatives reduce the secretion of cytokines like IL-8 and TNF-α involves the downregulation of key signaling cascades activated by immune receptors. researchgate.net For instance, the binding of IgA or IgG immune complexes to Fc receptors on monocytes and dendritic cells can trigger signaling that leads to the production of various cytokines, a process that can be modulated by external compounds. frontiersin.orgfrontiersin.org The sympathetic nervous system also regulates immune cell function, including cytokine secretion, through adrenergic receptors, demonstrating the complex network that governs immunity. nih.gov

Other Relevant Enzyme Inhibitory Activities

Flavonoids, including isoscutellarein and its glycosides, are widely recognized for their ability to inhibit various enzymes, contributing to their diverse biological activities. This inhibition is often linked to the specific structural features of the flavonoid, such as the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can slow carbohydrate digestion, leading to a reduced rate of glucose absorption and a blunted post-meal blood glucose spike. This makes them important targets in the management of type 2 diabetes. nih.govscispace.com

Extracts rich in flavonoids from the shoots of Scutellaria baicalensis, a known source of isoscutellarein derivatives, have demonstrated significant inhibitory effects against both α-glucosidase and α-amylase, with IC50 values of 421.54 µg/mL and 498.59 µg/mL, respectively. nih.gov The structure-activity relationship is critical for this inhibitory action. Studies have shown that for flavonoids, a double bond between carbons C-2 and C-3 in the C-ring is an essential feature for potent inhibition. nih.govnih.gov Furthermore, the presence of hydroxyl groups, particularly at C-4' on the B-ring, tends to enhance enzyme inhibitory activity more effectively than those on the A-ring. nih.gov In contrast, the presence of a sugar moiety, as in a glycoside, often attenuates the inhibitory effect. nih.gov

One related compound, isocarthamidin-7-O-glucuronide, also found in S. baicalensis, was identified as a weak inhibitor of both enzymes. nih.govchemrxiv.org

Table 1: Inhibitory Activity of a Related Flavonoid Glycoside against α-Glucosidase and α-Amylase

CompoundEnzymeIC50 (mM)Source
Isocarthamidin-7-O-glucuronideα-Glucosidase4.6 chemrxiv.org
Isocarthamidin-7-O-glucuronideα-Amylase6.3 chemrxiv.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govbiorxiv.org The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. europeanreview.orgmdpi.com

Many flavonoids have been investigated as potential cholinesterase inhibitors. Research on related flavonoid structures has shown that dimerization can significantly enhance inhibitory activity. For example, certain 3′-8″-biflavonoids, which are dimers of flavonoid monomers, have proven to be potent acetylcholinesterase inhibitors, whereas their corresponding monomeric forms show weaker activity. nih.gov This suggests that the specific molecular structure is a key determinant of inhibitory potential. nih.gov

While the broader class of flavonoids shows promise, specific data on the inhibitory activity (IC50 values) of this compound against AChE and BChE is not extensively available in the reviewed literature.

Table 2: Acetylcholinesterase Inhibitory Activity of Related Biflavonoids

Compound% Inhibition (at 100 µM)Source
Ginkgetin76.4 nih.gov
Isoginkgetin73.9 nih.gov
Amentoflavone55.2 nih.gov

Lipoxygenase (LOX) and Other Eicosanoid-Generating Enzyme Modulation

Eicosanoids are signaling molecules derived from fatty acids that play a critical role in inflammatory processes. wikipedia.org Lipoxygenases (LOX) are a family of enzymes that initiate the synthesis of pro-inflammatory eicosanoids such as leukotrienes from arachidonic acid. nih.govnih.gov Therefore, inhibiting LOX enzymes is a key target for controlling inflammation.

Significant anti-inflammatory potential has been identified in acylated derivatives of isoscutellarein. Two such compounds, isolated from Stachys subnuda, demonstrated noteworthy inhibitory activity against 5-lipoxygenase (5-LOX). semanticscholar.orgresearchgate.net The aglycone form, isoscutellarein, has also been reported to inhibit 15-lipoxygenase (15-LOX), indicating a broader effect on the eicosanoid pathway. semanticscholar.org

Table 3: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Acylated Isoscutellarein Glucosides

CompoundIC50 (µg/mL)Source
4ʹ-O-methylisoscutellarein-7-O-2ʹʹ-O-(6ʹʹʹ-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1)47.23 semanticscholar.orgresearchgate.net
Isoscutellarein-7-O-2ʹʹ-O-(6ʹʹʹ-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2)41.60 semanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Studies of Isoscutellarein 6 Galactoside

Influence of the Glycosidic Moiety (Galactose) on Biological Activities

Comparison with Isoscutellarein (B191613) Aglycone and Other Glycosides

When compared to its aglycone, Isoscutellarein, the presence of the galactose sugar generally alters its activity profile. Glycosylation often leads to a decrease in in-vitro antioxidant activity. This is because the sugar moiety is attached to one of the flavonoid's hydroxyl groups, which are crucial for scavenging free radicals. nih.gov However, this structural modification is not purely disadvantageous. Glycosylation significantly increases the water solubility and stability of the flavonoid molecule. mdpi.comnih.gov This enhanced stability can protect the compound from degradation, and the increased solubility can improve its absorption and distribution in biological systems. mdpi.comnih.gov

The bioactivity of flavonoid glycosides can be considered a trade-off between the reduced intrinsic activity of the glycoside form and its improved stability and bioavailability compared to the more active but less stable aglycone. mdpi.com Some researchers consider flavonoid glycosides to be "pro-drugs" that are metabolized in the body to release the active aglycone. nih.gov

Table 1: Comparison of General Properties: Aglycone vs. Glycoside
PropertyIsoscutellarein (Aglycone)Isoscutellarein 6-galactoside (Glycoside)Reference
In-vitro Antioxidant ActivityHigherLower nih.gov
Water SolubilityLowerHigher mdpi.comresearchgate.net
StabilityLowerHigher mdpi.com
BioavailabilityLower (due to poor solubility/stability)Potentially Higher (due to improved solubility/stability) nih.govmdpi.com

Role of Sugar Type and Position on Bioactivity and Bioavailability

The specific type of sugar and its attachment point on the flavone (B191248) skeleton are critical factors influencing both bioactivity and bioavailability. The human small intestine has specific enzymes that hydrolyze certain sugar-flavonoid bonds more efficiently than others. For instance, flavonoid glucosides (with glucose) are often more readily absorbed in the small intestine than rutinosides (with rutinose, a disaccharide of glucose and rhamnose). tandfonline.comnih.gov

Enzymes like lactase-phlorizin hydrolase (LPH) in the brush border of the small intestine are efficient at cleaving glucosides, but not all glycosides. tandfonline.com Glycosides that are not hydrolyzed in the small intestine may pass to the colon, where gut microbiota can cleave the sugar, but this results in slower absorption. tandfonline.com The bioavailability of quercetin (B1663063) from its galactoside form has been found to be lower than from its glucoside form, suggesting that the type of sugar is a key determinant of absorption efficiency. tandfonline.com

Furthermore, the position of glycosylation matters. O-glycosides, like this compound, where the sugar is linked via an oxygen atom, tend to be more stable under gastrointestinal conditions compared to C-glycosides, where the sugar is linked directly to a carbon atom on the flavonoid ring. mdpi.com

Significance of Hydroxyl Group Positions on the Flavone Skeleton for Activity

The number and arrangement of hydroxyl (-OH) groups on the flavone skeleton of Isoscutellarein are paramount to its biological activity, particularly its antioxidant capacity.

Key structural features for the activity of Isoscutellarein include:

5-OH and 7-OH Groups: The presence of hydroxyl groups at positions 5 and 7 on the A-ring is a well-established requirement for high antioxidant activity in flavonoids. nih.gov

8-OH Group: The hydroxyl group at the C-8 position, which forms an ortho-dihydroxy arrangement with the C-7 hydroxyl group (a catechol group), is a major contributor to the potent antioxidant activity of Isoscutellarein. nih.gov This A-ring catechol moiety is considered a greater determinant of antioxidant capacity, sometimes even compensating for the absence of a catechol group on the B-ring. nih.gov

4'-OH Group: The hydroxyl group at the 4' position on the B-ring also plays a role in the molecule's ability to scavenge free radicals. researchgate.netresearchgate.net

C2=C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-carbonyl group, facilitates electron delocalization across the molecule, which is essential for stabilizing the flavonoid radical after it has donated a hydrogen atom to neutralize a free radical. mdpi.com

Studies on 7,8-dihydroxyflavones have confirmed that the 8-hydroxy group on the A-ring is essential for certain stimulatory effects on cellular pathways. nih.gov The unique 5,7,8-trihydroxy substitution pattern on the A-ring of Isoscutellarein is therefore a critical feature defining its biological potential.

Impact of Acetylation and Methylation on Pharmacological Profiles

Chemical modifications such as acetylation (addition of an acetyl group) and methylation (addition of a methyl group) can significantly alter the pharmacological profile of this compound by changing its lipophilicity, metabolic stability, and interaction with biological targets.

Acetylation of flavonoid glycosides generally increases their lipophilicity (fat-solubility). mdpi.com This can enhance their ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater biological effects. mdpi.com

Methylation, particularly of phenolic hydroxyl groups, is another key modification. It is known to increase the bioavailability and metabolic stability of flavonoids. xiahepublishing.com A study on acylated Isoscutellarein glucosides isolated from Stachys subnuda provided direct insight into the effects of both methylation and acetylation. researchgate.netnih.gov The researchers compared two compounds: one that was both methylated at the 4'-position and acetylated on the sugar (SS1), and another that was only acetylated (SS2).

The results showed that the methylated and acetylated derivative (SS1) had significantly stronger antioxidant activity in DPPH and ABTS assays compared to the acetylated-only derivative (SS2). Conversely, SS2 showed stronger anti-inflammatory activity through inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.gov This demonstrates that methylation and acetylation can fine-tune the biological activities of Isoscutellarein glycosides, enhancing certain properties while potentially diminishing others.

Table 2: Bioactivity of Modified Isoscutellarein Glycosides
CompoundModificationAntioxidant IC50 (DPPH, µg/mL)Antioxidant IC50 (ABTS, µg/mL)Anti-inflammatory IC50 (5-LOX, µg/mL)Reference
SS14'-O-methylated, Acetylated2.351.9847.23 nih.gov
SS2Acetylated13.9412.7641.60 nih.gov

Computational Chemistry and Molecular Docking in Predicting Binding Affinity and SAR

Computational chemistry and molecular docking are powerful in-silico tools used to predict how a molecule like this compound will interact with a biological target, typically a protein or enzyme. nih.gov These methods are crucial for understanding SAR at a molecular level and for guiding the design of new, more potent therapeutic agents.

Molecular docking simulations place a 3D model of the ligand (this compound) into the binding site of a target protein. semanticscholar.org The program then calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. semanticscholar.org

These simulations can reveal key details about the interaction:

Hydrogen Bonds: The hydroxyl groups on both the flavone skeleton and the galactose moiety can form hydrogen bonds with amino acid residues in the protein's active site, anchoring the molecule in place.

Hydrophobic Interactions: The aromatic rings of the flavone structure can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.

Steric Hindrance: The bulky galactose group may prevent the molecule from fitting into certain narrow binding pockets, or it could provide additional contact points for a more stable interaction in a larger pocket.

By comparing the docking scores and binding modes of this compound with its aglycone, or with methylated/acetylated derivatives, researchers can predict how these structural modifications will affect binding affinity. For example, a simulation might show that methylation of a key hydroxyl group prevents the formation of a critical hydrogen bond, thus predicting lower activity. This predictive power helps to rationalize experimentally observed SAR and accelerates the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activity. nih.govresearchgate.net

Future Research Directions and Emerging Applications of Isoscutellarein 6 Galactoside

Elucidation of Novel Molecular Targets and Cellular Pathways

Future investigations into Isoscutellarein (B191613) 6-galactoside will likely focus on identifying its specific molecular targets and the cellular pathways it modulates. While flavonoids, in general, are known to interact with various signaling pathways, the precise mechanisms of action for Isoscutellarein 6-galactoside remain largely unexplored. scispace.com Research is needed to determine how this compound exerts its effects at a molecular level, which could reveal novel therapeutic targets for a range of diseases. Understanding these pathways is crucial for developing targeted therapies and explaining the compound's observed biological activities.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential synergistic effects of this compound with other bioactive compounds present a promising area of research. Combining natural compounds can often lead to enhanced efficacy and may help to neutralize undesirable effects. sphinxsai.comresearchgate.net Studies have shown that the bioactivity of plant extracts often results from the synergistic interactions of their various components. semanticscholar.org For instance, flavonoids isolated from Scutellaria barbata have demonstrated significant synergistic effects when combined with chemotherapy drugs in cancer cell lines. scispace.com Investigating how this compound interacts with other flavonoids, polyphenols, or conventional drugs could lead to the development of more effective combination therapies for various conditions.

Development of Advanced Preclinical Delivery Systems for Enhanced Efficacy

The bioavailability and efficacy of many flavonoids are limited by their poor solubility and stability. ontosight.ai The glycosylation of isoscutellarein to form this compound can affect its solubility and bioavailability. ontosight.ai To overcome these limitations, the development of advanced preclinical delivery systems is essential. Nanotechnology, for example, offers promising solutions for enhancing the delivery of bioactive compounds. mdpi.com Biologically synthesized nanoparticles are being explored as drug delivery systems due to their small size and the synergistic effects of the embedded biomolecules. researchgate.net Future research in this area could involve encapsulating this compound in nanoparticles, liposomes, or other carriers to improve its absorption, distribution, and targeted delivery, thereby enhancing its therapeutic efficacy.

Biotechnological Production and Sustainable Sourcing Strategies

This compound is naturally found in certain plant species. ontosight.ai To ensure a stable and sustainable supply for research and potential commercialization, biotechnological production methods and sustainable sourcing strategies need to be explored. Plant cell and tissue culture, as well as metabolic engineering of microorganisms, could provide alternative and more controlled sources of this compound. Research into the biosynthetic pathways of flavonoids in plants can inform these biotechnological approaches. nih.gov Furthermore, developing sustainable agricultural practices for plants rich in this compound is crucial for long-term availability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.